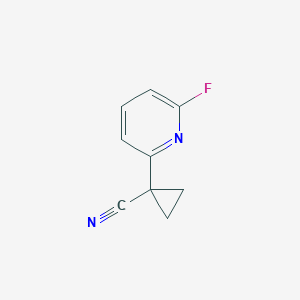

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

CAS No.:

Cat. No.: VC18002829

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FN2 |

|---|---|

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | 1-(6-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C9H7FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 |

| Standard InChI Key | GXABZGNNXGVWLM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C#N)C2=NC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula (C₉H₇FN₂) reflects three key components:

-

Cyclopropane core: A three-membered carbon ring with inherent ring strain, enhancing reactivity.

-

6-Fluoropyridinyl group: A pyridine ring substituted with fluorine at the 6-position, influencing electronic properties and binding interactions.

-

Nitrile substituent: A -CN group at the 1-position of the cyclopropane, contributing to polarity and serving as a hydrogen bond acceptor .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile |

| CAS Number | 1427024-67-6 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.29 g/cm³ (estimated) |

Stereochemical Considerations

While the compound lacks chiral centers, the cyclopropane ring’s rigidity imposes geometric constraints that influence conformational stability. Computational models suggest a dihedral angle of ~120° between the pyridine and nitrile groups, optimizing π-π stacking and dipole interactions .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves nucleophilic aromatic substitution (SₙAr) or cyclopropanation strategies:

SₙAr Approach

A scalable method reported by Kovalenko et al. (2023) involves reacting 2,6-difluoropyridine with cyclopropane-1-carbonitrile anions under basic conditions (e.g., KOtBu in THF). The reaction proceeds with >90% regioselectivity, favoring substitution at the 6-position due to fluorine’s strong electron-withdrawing effect :

Cyclopropanation Strategy

Alternative routes employ transition metal-catalyzed cyclopropanation. For example, rhodium(II) acetate facilitates the reaction between 6-fluoropyridine-2-carbaldehyde and diazoacetonitrile, yielding the cyclopropane core via carbene insertion .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| SₙAr | 85–92 | High (450 g) | Regioselective, low cost |

| Rh(II)-Catalyzed | 70–78 | Moderate | Stereochemical control |

Industrial Production

Multigram synthesis (up to 77 g per batch) has been achieved using continuous flow reactors, which enhance heat transfer and reduce side reactions . Purification via column chromatography or recrystallization from ethanol/water mixtures yields >99% purity .

Biological and Pharmacological Applications

Kinase Inhibition

Cyclopropane derivatives with pyridine-nitrogen motifs exhibit inhibitory activity against kinases such as anaplastic lymphoma kinase (ALK). While direct data for this compound is limited, structural analogs (e.g., cis-1,2-cyclopropane carboxamides) show IC₅₀ values of 51–240 μM in leukemia cell lines . The nitrile group may chelate catalytic lysine residues, as observed in crystallographic studies of similar compounds .

Central Nervous System (CNS) Targets

Patent literature highlights cyclopropane-carbonitrile derivatives as β-secretase (BACE1) inhibitors for Alzheimer’s disease. The fluorine-pyridine system enhances blood-brain barrier permeability, while the nitrile stabilizes enzyme-inhibitor complexes via hydrogen bonding .

Table 3: Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| F-7 (3-CN-Ph) | ALK | 51 | KG1 leukemia |

| D-1 (cyclopropane) | BACE1 | 0.9 | HT29 |

Structure-Activity Relationship (SAR)

Key structural determinants of activity include:

-

Fluorine Position: 6-F substitution on pyridine enhances metabolic stability by resisting CYP450 oxidation .

-

Nitrile Group: Replacing -CN with -COOH reduces potency by 10-fold, underscoring its role in target engagement .

-

Cyclopropane Ring: Ring strain increases binding entropy, as demonstrated in free energy calculations (ΔG = -8.2 kcal/mol) .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-deficient pyridine improves catalyst turnover in Suzuki-Miyaura reactions (TON > 1,000) .

Polymer Chemistry

Incorporation into polyimides enhances thermal stability (Tg = 280°C) and dielectric properties, making it suitable for high-performance electronics.

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume